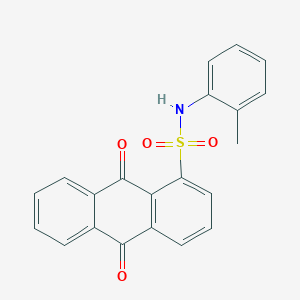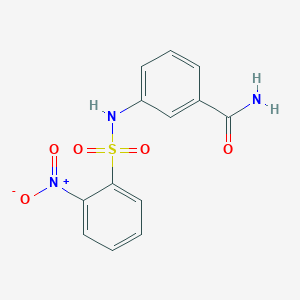
N-(2-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide is a chemical compound with the molecular formula C15H11NO5S. It is a derivative of anthraquinone, which is known for its applications in dyes and pigments. This compound is characterized by the presence of a sulfonic acid group and an o-tolylamide group attached to the anthracene ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide typically involves the oxidation of anthracene followed by sulfonation and amide formation. The general steps are as follows:
Oxidation of Anthracene: Anthracene is oxidized to form anthraquinone using oxidizing agents such as potassium dichromate or nitric acid.
Sulfonation: Anthraquinone is then sulfonated using sulfuric acid to introduce the sulfonic acid group at the desired position.
Amide Formation: The sulfonated anthraquinone is reacted with o-toluidine to form the o-tolylamide derivative under acidic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
N-(2-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate, nitric acid.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Oxidation Products: Additional quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted anthraquinone derivatives.
科学的研究の応用
N-(2-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in various biochemical pathways. The o-tolylamide group provides specificity in binding to target molecules, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Anthraquinone-2-sulfonic acid: Similar in structure but lacks the o-tolylamide group.
Alizarin Red S: Contains a sulfonic acid group and is used as a dye.
Anthraquinone-2,6-disulfonic acid: Contains two sulfonic acid groups, enhancing its solubility and reactivity.
Uniqueness
N-(2-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide is unique due to the presence of both the sulfonic acid and o-tolylamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
特性
分子式 |
C21H15NO4S |
|---|---|
分子量 |
377.4g/mol |
IUPAC名 |
N-(2-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide |
InChI |
InChI=1S/C21H15NO4S/c1-13-7-2-5-11-17(13)22-27(25,26)18-12-6-10-16-19(18)21(24)15-9-4-3-8-14(15)20(16)23/h2-12,22H,1H3 |
InChIキー |
QAPXKTJOMDCGOK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
正規SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-bromophenyl)ethanone](/img/structure/B406470.png)

![1-(4-bromophenyl)-2-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]sulfanyl}ethanone](/img/structure/B406473.png)
![5-[4-(methyloxy)phenyl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B406474.png)
![1-(4-bromophenyl)-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B406475.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406478.png)

![methyl 5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406480.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406485.png)

![ethyl 5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(3-phenyl-2-propenylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406488.png)
![N-(3-chlorophenyl)-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B406489.png)
![2-nitro-N-[4-(phenylamino)phenyl]benzenesulfonamide](/img/structure/B406490.png)
![3-methyl-N'-[(2-nitrophenyl)sulfonyl]benzohydrazide](/img/structure/B406491.png)
